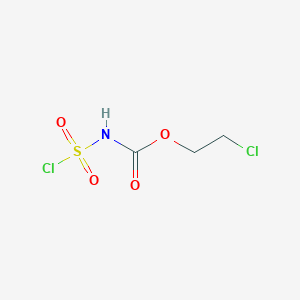

2-Chloroethyl chlorosulfonylcarbamate

説明

2-Chloroethyl chlorosulfonylcarbamate is a specialized chemical intermediate used in organic synthesis, particularly for constructing sulfonourea derivatives. Its molecular structure combines a chlorosulfonyl group and a carbamate moiety, enabling reactivity with amines under basic conditions (e.g., triethylamine) to form sulfonoureas . This compound is referenced in patent applications (e.g., European Patent Bulletin 2022/06) for synthesizing complex molecules, such as kinase inhibitors, highlighting its role in pharmaceutical development . Preparation methods are detailed in Bioorganic & Medicinal Chemistry Letters (2006), emphasizing its utility in controlled reaction environments .

特性

分子式 |

C3H5Cl2NO4S |

|---|---|

分子量 |

222.05 g/mol |

IUPAC名 |

2-chloroethyl N-chlorosulfonylcarbamate |

InChI |

InChI=1S/C3H5Cl2NO4S/c4-1-2-10-3(7)6-11(5,8)9/h1-2H2,(H,6,7) |

InChIキー |

PWWLYJOGCLJSQU-UHFFFAOYSA-N |

正規SMILES |

C(CCl)OC(=O)NS(=O)(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-chloroethyl chlorosulfonylcarbamate with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Compounds

Key Findings

Structural and Functional Differences: 2-Chloroethyl chlorosulfonylcarbamate uniquely combines sulfonyl and carbamate groups, enabling sulfonourea formation. In contrast, ethyl 2-chloroethylcarbamate lacks the sulfonyl group, limiting its reactivity to carbamate-mediated processes . Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit dual alkylating/carbamoylating activities critical for anticancer effects, whereas 2-chloroethyl chlorosulfonylcarbamate is non-therapeutic and functions solely as a synthetic intermediate .

Reactivity and Applications: Alkylation vs. Carbamoylation: Nitrosoureas alkylate DNA (via chloroethyl groups) and carbamoylate proteins, contributing to cytotoxicity . 2-Chloroethyl chlorosulfonylcarbamate’s sulfonyl group facilitates nucleophilic substitution with amines, making it ideal for coupling reactions . Solubility and Pharmacokinetics: Nitrosoureas’ lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, a property absent in 2-chloroethyl chlorosulfonylcarbamate, which is used in organic solvents like DCM .

Safety and Handling :

- 2-Chloroethyl chlorosulfonylcarbamate and chloromethyl chlorosulfate require strict control due to reactive intermediates (e.g., isocyanates or sulfonic acids) .

- 2-Chloroethyl chloroformate is highly corrosive, necessitating precautions against hydrolysis to toxic gases (e.g., HCl) .

Therapeutic vs. Synthetic Roles :

- While nitrosoureas are clinically validated for leukemia treatment, 2-chloroethyl chlorosulfonylcarbamate’s value lies in its synthetic utility. Ethyl 2-chloroethylcarbamate bridges both roles, serving as a pesticidal agent and pharmaceutical precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。